

The Core Chemical Properties of SC-560: A Technical Guide

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Compound of Interest

Compound Name: SC-50605

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core chemical and pharmacological properties of SC-560, a potent and highly selective cyclooxygenase-1 (COX-1) inhibitor. This document is intended to serve as a critical resource for researchers, scientists, and professionals engaged in drug development and related fields.

Physicochemical Properties

SC-560, with the IUPAC name 5-(4-chlorophenyl)-1-(4-methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole, is a synthetic organic compound belonging to the diaryl heterocycle class of COX inhibitors.^{[1][2][3][4]} Its fundamental physicochemical properties are summarized in the table below for easy reference and comparison.

Property	Value	References
Molecular Formula	C ₁₇ H ₁₂ ClF ₃ N ₂ O	[2][4][5][6][7]
Molecular Weight	352.74 g/mol	[1][3][4][5][6]
CAS Number	188817-13-2	[1][2][3][4][5][6][7][8][9]
Appearance	White to light yellow or light orange powder/crystals	[1][3][5][8][9]
Melting Point	61-65 °C	[1][3]
Water Solubility	0.3 ± 0.1 µg/mL at 25°C (extremely low)	[10]
SMILES	<chem>FC(C1=NN(C2=CC=C(OC)C=C2)C(C3=CC=C(Cl)C=C3)=C1)(F)F</chem>	[5]
InChI Key	PQUGCKBLVKJMNT-UHFFFAOYSA-N	[2][7][8]

Solubility Profile:

Solvent	Solubility	References
DMSO	≥ 100 mg/mL	[5]
Ethanol	22 mg/mL	[2]
DMF	150 mg/mL	[2]
DMF:PBS (1:1)	1.2 mg/mL	[2]

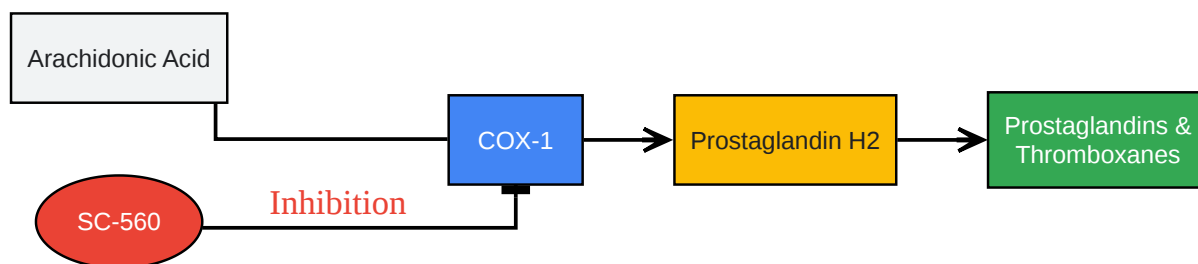
Pharmacodynamics and Mechanism of Action

SC-560 is a highly potent and selective inhibitor of the cyclooxygenase-1 (COX-1) enzyme.[2][4][5][8][9][10][11][12] Its inhibitory activity is significantly more potent for COX-1 than for the COX-2 isoform, with a selectivity ratio of approximately 700 to 1000-fold.[2][11][12][13]

Inhibitory Concentrations:

Enzyme	IC ₅₀	References
COX-1	9 nM	[2][5][8][11]
COX-2	6.3 μM	[2][5][8][11][13]

The primary mechanism of action involves the inhibition of the conversion of arachidonic acid to prostaglandin H₂ (PGH₂), the precursor for various prostaglandins and thromboxanes.[5][12] This selective inhibition of COX-1 makes SC-560 a valuable tool for investigating the specific physiological and pathological roles of this enzyme. Interestingly, in whole-cell assays, SC-560 has been observed to act as a non-selective COX inhibitor, the mechanism for which is not yet fully elucidated.[2]



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Mechanism of SC-560 as a selective COX-1 inhibitor.

Pharmacokinetics

Studies in rat models have demonstrated that SC-560 is orally bioavailable.[2][5] However, its oral bioavailability is low, generally less than 15%, and is dependent on the formulation used.[5][10] Following administration, SC-560 distributes extensively into tissues.[5] The clearance of the drug in rats approaches the rate of hepatic plasma flow.[5] It is important to note that studies have indicated potential kidney toxicity associated with SC-560 in rats.[5]

Experimental Protocols

This section details the methodologies for key experiments involving SC-560, providing a foundation for reproducible research.

Determination of Aqueous Solubility (Gravimetric Method)

Objective: To determine the solubility of SC-560 in deionized water at a controlled temperature.

Materials:

- SC-560
- Deionized water
- Temperature-controlled shaker
- 0.2 μm membrane filters
- Microbalance

Procedure:

- Prepare a supersaturated solution by adding a known excess amount of SC-560 to a defined volume of deionized water.
- Equilibrate the solution in a temperature-controlled shaker set at 25°C and 100 rpm for 24 hours to ensure equilibrium is reached.
- Filter the solution using a 0.2 μm membrane filter to remove any undissolved solid.
- Carefully collect a precise volume of the filtrate and allow the solvent (water) to evaporate completely.
- Weigh the remaining solid residue using a microbalance.
- Calculate the solubility in $\mu\text{g/mL}$ based on the mass of the dissolved solid and the volume of the filtrate.
- Repeat the measurement with at least three independent samples to ensure accuracy and calculate the average and standard deviation.[\[10\]](#)

Cell Viability MTS Assay

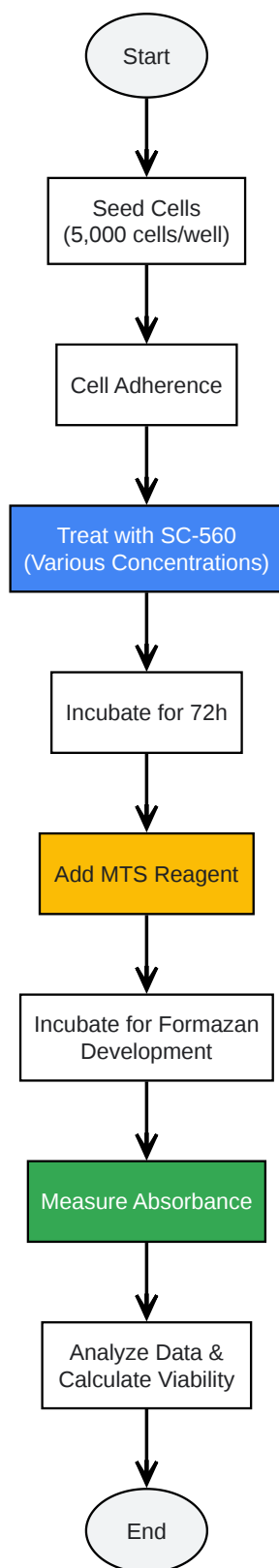
Objective: To assess the effect of SC-560 on the viability of hepatocellular carcinoma cells.

Materials:

- HuH-6 and HA22T/VGH human hepatocellular carcinoma cell lines
- Cell culture medium and supplements
- SC-560 stock solution (dissolved in a suitable solvent like DMSO)
- 96-well plates
- MTS reagent

Procedure:

- Seed HuH-6 and HA22T/VGH cells into 96-well plates at a density of 5,000 cells per well.
- Allow the cells to adhere and grow for a specified period.
- Treat the cells with various concentrations of SC-560 (e.g., 5, 10, 25, 50, 100, 200 μ M) and a vehicle control.
- Incubate the treated cells for 72 hours.
- At the end of the treatment period, add MTS reagent to each well according to the manufacturer's instructions.
- Incubate for the recommended time to allow for the conversion of MTS to formazan by viable cells.
- Measure the absorbance at the appropriate wavelength using a plate reader.
- Calculate cell viability as a percentage relative to the vehicle-treated control cells.^[5]



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Workflow for the cell viability MTS assay.

In Vivo Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic profile of SC-560 in rats following intravenous and oral administration.

Animals:

- Sprague-Dawley rats

Formulations:

- Intravenous (i.v.) solution: SC-560 (10 mg/kg) dissolved in a suitable vehicle (e.g., polyethylene glycol 600).
- Oral (p.o.) solution: SC-560 (10 mg/kg) dissolved in a suitable vehicle (e.g., polyethylene glycol 600).
- Oral suspension: SC-560 (10 mg/kg) suspended in 1% methylcellulose.

Procedure:

- Fast the rats overnight before dosing.
- Administer a single dose of SC-560 via the i.v. or p.o. route.
- Collect blood samples at predetermined time points post-dosing.
- Process the blood samples to obtain plasma.
- Analyze the plasma samples for SC-560 concentrations using a validated analytical method (e.g., LC-MS/MS).
- Calculate pharmacokinetic parameters such as bioavailability, clearance, and volume of distribution.^[5]

Crystallography

The crystal structure of SC-560 has been determined, revealing that it crystallizes in the monoclinic space group.^{[10][14]} A key feature of its crystal structure is the absence of moieties

capable of forming intermolecular hydrogen bonds.[10][14] This lack of strong intermolecular interactions contributes to its relatively low melting point.[10]

Crystallographic Data:

Parameter	Value	Reference
Crystal System	Monoclinic	[14]
Space Group	P2 ₁ /c	[10]
a	15.585 (3) Å	[14]
b	7.1671 (14) Å	[14]
c	15.789 (3) Å	[14]
β	116.81 (3)°	[14]
Volume	1574.1 (5) Å ³	[14]
Z	4	[14]

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